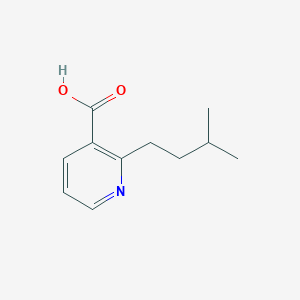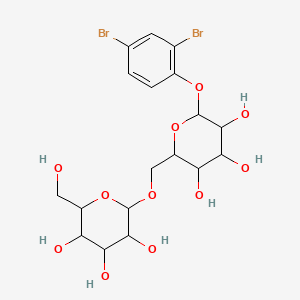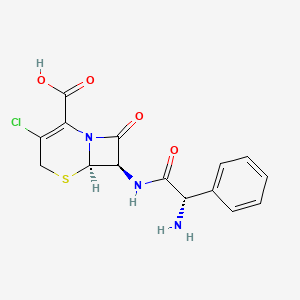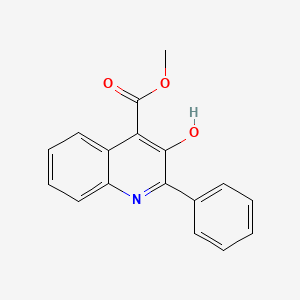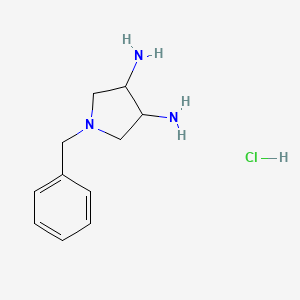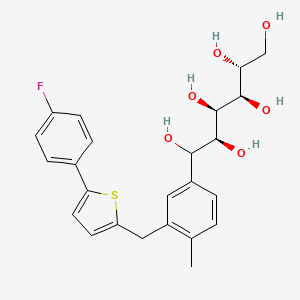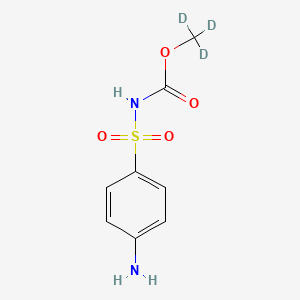
Asulam-d3 (methoxy-d3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Asulam-d3 (methoxy-d3) is a deuterated form of asulam, a well-known herbicide. The deuterium labeling is used to trace the compound in various analytical and research applications. Asulam itself is a carbamate herbicide that inhibits the enzyme dihydropteroate synthase, which is crucial for folate synthesis in plants.
Méthodes De Préparation
The synthesis of Asulam-d3 (methoxy-d3) involves the incorporation of deuterium atoms into the methoxy group of asulam. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. Industrial production methods typically involve the use of deuterated methanol in the presence of a catalyst to replace the hydrogen atoms with deuterium.
Analyse Des Réactions Chimiques
Asulam-d3 (methoxy-d3) undergoes similar chemical reactions as its non-deuterated counterpart. These include:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Asulam-d3 (methoxy-d3) is used extensively in scientific research due to its deuterium labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to trace and quantify the presence of asulam in various samples.
Biology: Employed in studies to understand the metabolic pathways and degradation of asulam in biological systems.
Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of asulam.
Industry: Applied in environmental monitoring to detect and measure the levels of asulam in soil and water samples.
Mécanisme D'action
Asulam-d3 (methoxy-d3) exerts its effects by inhibiting the enzyme dihydropteroate synthase, which is essential for the synthesis of folate in plants. This inhibition leads to a deficiency in folate, ultimately causing the death of the plant. The molecular targets and pathways involved are similar to those of non-deuterated asulam.
Comparaison Avec Des Composés Similaires
Asulam-d3 (methoxy-d3) is unique due to its deuterium labeling, which allows for precise tracing and quantification in various analytical applications. Similar compounds include:
Asulam: The non-deuterated form, used primarily as a herbicide.
Deuterated herbicides: Other herbicides labeled with deuterium for similar analytical purposes.
The uniqueness of Asulam-d3 (methoxy-d3) lies in its specific application in research and analytical studies, where the deuterium labeling provides an advantage in tracing and quantification.
Propriétés
Formule moléculaire |
C8H10N2O4S |
|---|---|
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
trideuteriomethyl N-(4-aminophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C8H10N2O4S/c1-14-8(11)10-15(12,13)7-4-2-6(9)3-5-7/h2-5H,9H2,1H3,(H,10,11)/i1D3 |
Clé InChI |
VGPYEHKOIGNJKV-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC(=O)NS(=O)(=O)C1=CC=C(C=C1)N |
SMILES canonique |
COC(=O)NS(=O)(=O)C1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


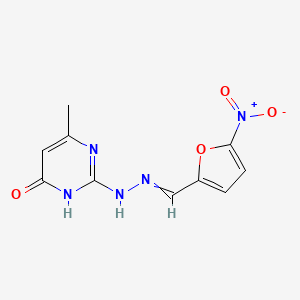
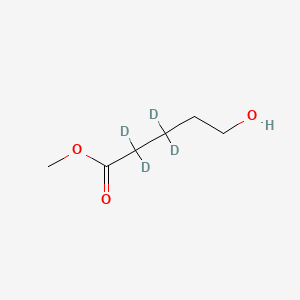
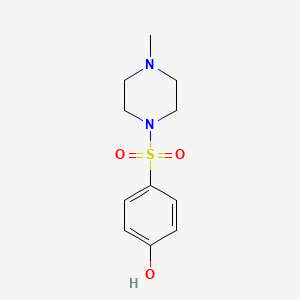
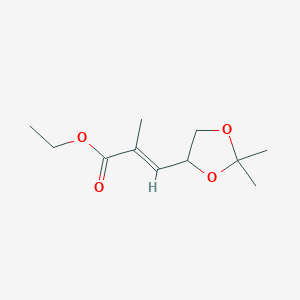

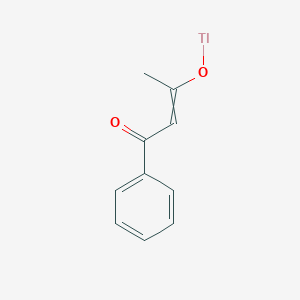
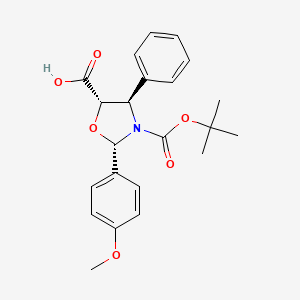
![tert-butyl N-[(3R)-2-oxothiolan-3-yl]carbamate](/img/structure/B13841288.png)
